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Compound of Interest

Compound Name: Oxaflozane

Cat. No.: B1204061

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and chemical
characterization of Oxaflozane, a non-tricyclic antidepressant. Oxaflozane primarily functions
as a serotonin 5-HT2A receptor antagonist and a norepinephrine reuptake inhibitor.[1] This
document details synthetic routes, experimental protocols, and extensive chemical
characterization data. It is intended to serve as a valuable resource for researchers and
professionals involved in medicinal chemistry, pharmacology, and drug development.

Chemical Properties and Characterization

Oxaflozane, with the IUPAC name 4-propan-2-yl-2-[3-(trifluoromethyl)phenyl]morpholine, is a

morpholine derivative.[2] Its chemical and physical properties are summarized in the tables
below.

Physicochemical Properties
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Property Value Reference

Molecular Formula C14H18F3NO [2][3]

Molecular Weight 273.29 g/mol [2][3]

Appearance 0]] MERCK INDEX, m861
Boiling Point 99 °C at 3 mmHg MERCK INDEX, m861
CAS Number 26629-87-8 [2]

Oxaflozane Hydrochloride Properties

Property Value Reference

Molecular Formula C14H1sF3NO-HCI

Molecular Weight 309.76 g/mol [4]

Appearance Crystals MERCK INDEX, m861
Melting Point 164 °C MERCK INDEX, m861
CAS Number 26629-86-7 [4]

Spectroscopic Data Summary

While specific, publicly available experimental spectra for Oxaflozane are limited, the expected
spectroscopic characteristics can be inferred from its structure and data for similar compounds.
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Technique Expected Characteristics

Signals corresponding to the isopropyl group,
morpholine ring protons (which may show

1H NMR complex splitting patterns due to the chair
conformation), and the trifluoromethylphenyl

group protons.

Resonances for the aliphatic carbons of the

isopropyl and morpholine moieties, and the
13C NMR : _

aromatic and trifluoromethyl carbons of the

phenyl ring.

Characteristic peaks for C-H (aliphatic and

IR Spectrosco
P Py aromatic), C-N, C-O-C (ether), and C-F bonds.

A molecular ion peak corresponding to the exact
M Spect . mass of the molecule, along with fragmentation
ass Spectrometry o ]
patterns characteristic of the morpholine and

trifluoromethylphenyl substructures.

Synthesis of Oxaflozane

Two primary synthetic routes for Oxaflozane have been reported in the literature. The following
sections provide an overview and procedural details based on available information.

Synthesis Route 1: From 3'-
(Trifluoromethyl)acetophenone

An improved synthesis of Oxaflozane was reported by Weintraub et al. in 1980. This multi-step
synthesis starts from 3'-(Trifluoromethyl)acetophenone.

, Bra / CHCI " H2 / PtO: / Acetic acid
3'-(Trifluoromethyl)acetophenone i 2 Intermediate A Toluene Ir BI = acid Ir 2 2 [ Acetic ack Oxaflozane
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Caption: Synthesis of Oxaflozane from 3'-(Trifluoromethyl)acetophenone.
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Experimental Protocol (Based on Weintraub et al., 1980):

o Step 1: Bromination. 3'-(Trifluoromethyl)acetophenone is brominated using bromine in
chloroform. This step likely yields an a-bromo ketone intermediate.

e Step 2: Reaction with an Amine. The resulting intermediate is reacted in toluene. This step
may involve reaction with an amino alcohol precursor to begin the formation of the
morpholine ring.

o Step 3: Cyclization. The product from the previous step is treated with p-toluenesulfonic acid
monohydrate in benzene under heating to facilitate the cyclization and formation of the
morpholine ring.

o Step 4: Reduction. The final step involves the reduction of an intermediate double bond,
likely using hydrogen gas with a platinum oxide catalyst in acetic acid, to yield Oxaflozane.

Synthesis Route 2: From 3-
(Trifluoromethyl)bromobenzene

The original synthesis of Oxaflozane was described by Mauvernay et al. This route starts with
the Grignard reagent derived from 3-(trifluoromethyl)bromobenzene.

3-(Trifluoromethyl)bromobenzene M> Grignard Reagent Reacts-with-b- v

| P Intermediate E W
Br2 -

2-Chloroethyl vinyl ether P> Intermediate D

Oxaflozane

Isopropylamine A
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Caption: Synthesis of Oxaflozane from 3-(Trifluoromethyl)bromobenzene.

Experimental Protocol (Based on Mauvernay et al., US Patent 3,637,680):
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e Step 1: Formation of Grignard Reagent. 3-(Trifluoromethyl)bromobenzene is reacted with
magnesium in anhydrous ether to form the corresponding Grignard reagent.

o Step 2: Preparation of an Intermediate. 2-Chloroethyl vinyl ether is treated with bromine to
give 1,2-dibromo-2-[(2-chloro)ethoxy]ethane.

o Step 3: Grignard Reaction. The Grignard reagent from Step 1 is reacted with the product
from Step 2 to yield 2-[(3-trifluoromethyl)phenyl]-2-[(2-chloro)ethoxy]-1-bromoethane.

o Step 4: Cyclization with Isopropylamine. The intermediate from Step 3 is heated with
isopropylamine in toluene in an autoclave at 100°C to form Oxaflozane.

Mechanism of Action and Signaling Pathways

Oxaflozane's antidepressant and anxiolytic effects are attributed to its dual mechanism of
action: antagonism of the serotonin 5-HT2A receptor and inhibition of norepinephrine reuptake.

[1]

Signaling Pathway

The combined action on both the serotonergic and noradrenergic systems is thought to
produce a more robust and balanced therapeutic effect compared to agents targeting a single
neurotransmitter system.[1] The antagonism of 5-HT2A receptors can lead to downstream
effects that enhance neuronal plasticity, while the inhibition of norepinephrine reuptake
increases the availability of this neurotransmitter in the synaptic cleft, which is associated with
improved mood and alertness.[1][5] The synergistic action of 5-HT2A antagonism and
increased norepinephrine levels may converge on common downstream signaling pathways,
such as those involving CREB (CAMP response element-binding protein), which is a key
regulator of genes involved in neurogenesis and synaptic plasticity.[6][7]
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Caption: Proposed signaling pathway for the antidepressant action of Oxaflozane.
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Analytical Methodologies

For the quality control and analysis of Oxaflozane in pharmaceutical formulations and
biological matrices, chromatographic methods are most suitable.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method would be appropriate for the analysis of Oxaflozane. Due to
the presence of aromatic and amine functionalities, UV detection is a viable option.

Typical HPLC Conditions:
e Column: C18 (e.g., 250 mm x 4.6 mm, 5 yum)

» Mobile Phase: A gradient or isocratic mixture of acetonitrile and a buffered aqueous solution
(e.g., phosphate buffer).

e Flow Rate: 1.0 mL/min

o Detection: UV at a suitable wavelength (to be determined by UV scan, likely around 220-280
nm).

« Injection Volume: 10-20 pL

o Temperature: Ambient or controlled (e.g., 25-30 °C).

Conclusion

This technical guide has provided a detailed overview of the synthesis and chemical
characterization of Oxaflozane. The synthetic routes, while established, would benefit from
further optimization and detailed reporting in modern literature. The provided characterization
data and proposed analytical methods offer a solid foundation for researchers working with this
compound. The dual mechanism of action of Oxaflozane, targeting both the serotonergic and
noradrenergic systems, presents a compelling profile for an antidepressant agent and warrants
further investigation into its downstream signaling effects to fully elucidate its therapeutic
potential.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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of-oxaflozane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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